Product packaging for 1-azido-2-methylbenzene(Cat. No.:CAS No. 31656-92-5)

1-azido-2-methylbenzene

Cat. No.: B1267031
CAS No.: 31656-92-5
M. Wt: 133.15 g/mol
InChI Key: ZKGVLNVASIPVAU-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of 1-Azido-2-methylbenzene as an Ortho-Substituted Aryl Azide (B81097)

This compound, as its name suggests, is a derivative of benzene (B151609) substituted with two groups: an azido (B1232118) group (-N₃) and a methyl group (-CH₃). The numerical prefixes '1-' and '2-' indicate that these substituents are located on adjacent carbon atoms of the benzene ring, a substitution pattern referred to as ortho. Therefore, this compound is classified as an ortho-substituted aryl azide. Aryl azides are a class of organic compounds where an azide group is directly attached to an aromatic ring.

The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The benzene ring is the parent structure, and the substituents are listed alphabetically as prefixes. However, in practice, the azide group is often cited first. Common synonyms for this compound include o-azidotoluene and o-tolyl azide. The azide functional group itself is always named as a prefix, "azido-", in substitutive nomenclature.

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
Synonyms o-Azidotoluene, o-Tolyl azide, Benzene, 1-azido-2-methyl-
CAS Number 31656-92-5
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Liquid
Boiling Point 90.5 °C at reduced pressure

Fundamental Importance of the Azide Functional Group in Organic Synthesis and Reactivity Studies

The azide functional group is of paramount importance in organic synthesis due to its unique combination of stability and reactivity. While organic azides are energetic compounds, many, especially aryl azides, are stable enough for use in a wide array of chemical transformations. stanford.edu The azide group can be considered a "masked" amine, as it can be readily reduced to a primary amine. wikipedia.org

The reactivity of the azide group is diverse, making it a versatile tool for chemists. Some of its most significant reactions include:

1,3-Dipolar Cycloadditions: Azides can act as 1,3-dipoles and react with dipolarophiles, such as alkynes, to form five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry." wikipedia.orgbaseclick.eu This reaction is highly efficient and regioselective, particularly the copper(I)-catalyzed variant (CuAAC), and has found widespread application in drug discovery, bioconjugation, and materials science. wikipedia.orgnih.gov

Staudinger Reaction and Ligation: Organic azides react with phosphines, such as triphenylphosphine (B44618), in a reaction known as the Staudinger reaction. The initial product is an iminophosphorane, which can be hydrolyzed to a primary amine and the corresponding phosphine (B1218219) oxide. This provides a mild method for the reduction of azides to amines. wikipedia.org A modification of this reaction, the Staudinger ligation, allows for the formation of an amide bond and is a powerful tool for bioconjugation. organic-chemistry.org

Nitrene Formation: Upon thermolysis or photolysis, aryl azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates. wikipedia.orgnih.gov These nitrenes can undergo a variety of subsequent reactions, including insertion into C-H and O-H bonds, and addition to alkenes to form aziridines, making them useful for cross-linking polymers and in photoaffinity labeling studies. nih.govresearchgate.net

Curtius Rearrangement: While more common for acyl azides, the principle of rearrangement following nitrogen extrusion is a key aspect of azide chemistry. In the Curtius rearrangement, an acyl azide rearranges to an isocyanate, which can then be converted to amines, ureas, or carbamates. wikipedia.orgnih.gov

Nucleophilic Substitution: The azide anion (N₃⁻) is an excellent nucleophile and can be used to introduce the azide functionality into molecules via Sₙ2 or nucleophilic aromatic substitution reactions. wikipedia.org

The following table summarizes some of the key reactions involving the azide functional group.

ReactionReactantsProduct(s)Significance
Huisgen 1,3-Dipolar Cycloaddition Azide, Alkyne1,2,3-Triazole"Click chemistry," bioconjugation, materials science wikipedia.orgbaseclick.eu
Staudinger Reaction Azide, PhosphinePrimary Amine, Phosphine OxideMild reduction of azides to amines wikipedia.org
Nitrene Formation AzideNitrene, N₂Cross-linking, photoaffinity labeling nih.govresearchgate.net
Curtius Rearrangement Acyl AzideIsocyanate, N₂Synthesis of amines, ureas, carbamates wikipedia.orgnih.gov

The azide group's utility is further enhanced by its bioorthogonal nature, meaning it does not typically react with biological molecules, making it ideal for studying biological processes in living systems. wikipedia.org

Historical Development of Aryl Azide Chemistry and its Evolution as a Research Area

The chemistry of aryl azides has a rich history dating back to the 19th century. A pivotal moment was the first synthesis of an organic azide, phenyl azide, by Peter Griess in 1864. wikipedia.orgnih.gov Griess's work on diazonium salts laid the foundation for the synthesis of a wide range of aromatic compounds. Traditionally, aryl azides are synthesized from the corresponding anilines by diazotization followed by reaction with sodium azide. researchgate.net

In the 1890s, Theodor Curtius discovered hydrazoic acid (HN₃) and subsequently described the rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.org This discovery opened up new synthetic pathways for the production of primary amines.

For much of the 20th century, interest in aryl azides was steady but not explosive, partly due to the potential instability of some azide compounds. wikipedia.org A significant conceptual advance came with Rolf Huisgen's systematic study of 1,3-dipolar cycloaddition reactions in the mid-20th century, which provided a theoretical framework for understanding the reaction of azides with alkynes. wikipedia.org

The field of aryl azide chemistry experienced a dramatic renaissance in the early 2000s with the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal. This reaction, a key example of "click chemistry," proved to be exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, leading to an explosion of research into the applications of aryl azides. wikipedia.org

Modern research continues to expand the utility of aryl azides. For instance, methods have been developed for the synthesis of aryl azides from organoboron compounds and arenediazonium tosylates, offering safer and more efficient alternatives to traditional methods. organic-chemistry.orgorganic-chemistry.org Furthermore, the unique properties of multifluorinated aryl azides are being explored for the development of advanced bioorthogonal reactions. nih.gov The development of heterogeneous catalysts for organic transformations involving azides is also an active area of contemporary research. rsc.org From their early discovery to their central role in modern chemical biology and materials science, aryl azides like this compound have evolved into indispensable tools for chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1267031 1-azido-2-methylbenzene CAS No. 31656-92-5

Properties

IUPAC Name

1-azido-2-methylbenzene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGVLNVASIPVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185549
Record name Benzene, 1-azido-2-methyl-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31656-92-5
Record name 1-Azido-2-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-azido-2-methyl-
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Record name Benzene, 1-azido-2-methyl-
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Record name 1-azido-2-methylbenzene
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Comprehensive Analysis of Reaction Mechanisms and Reactivity Patterns of 1 Azido 2 Methylbenzene

General Reactivity of the Azide (B81097) Group: Electrophilic, Nucleophilic, and 1,3-Dipolar Character

The azide group (-N₃) is a pseudohalide that imparts a unique combination of reactive characteristics to the aromatic ring. Organic azides are involved in a wide range of useful transformations, including cycloadditions, reactions with nucleophiles and electrophiles, and nitrene chemistry. acs.org

The reactivity of the azide is often described as ambiphilic, meaning it can react as either a nucleophile or an electrophile depending on the reaction partner. acs.orgnih.gov In the context of 1,3-dipolar cycloadditions, the azide acts as a "HOMO-LUMO-controlled" dipole, where both its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can interact strongly with the corresponding frontier orbitals of a dipolarophile. acs.org

1,3-Dipolar Character : The most prominent reactivity pattern of aryl azides is their participation in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. acs.orgnih.gov In these reactions, the azide acts as a three-atom component (1,3-dipole) that reacts with a two-atom component (a dipolarophile, such as an alkyne or alkene) to form a five-membered heterocyclic ring. nih.gov The thermal, uncatalyzed reaction often proceeds through a nonpolar, one-step mechanism. nih.gov

Electrophilic/Nucleophilic Nature : The azide group's electronic character is influenced by the substituents on the aryl ring. For 1-azido-2-methylbenzene, the methyl group is weakly electron-donating, making the azide slightly more nucleophilic compared to unsubstituted phenyl azide. Conversely, electron-withdrawing groups would enhance the electrophilic character of the azide. nih.gov In reactions like the Staudinger reduction, the terminal nitrogen of the azide is susceptible to nucleophilic attack by a phosphine (B1218219). wikipedia.orgorganic-chemistry.org In inverse-electron-demand cycloadditions, electron-deficient azides react with electron-rich dipolarophiles, a reaction driven by the interaction of the azide's LUMO with the dipolarophile's HOMO. acs.orgnih.gov

Reactivity TypeDescriptionGoverning InteractionExample Reaction
1,3-DipolarActs as a three-atom component in [3+2] cycloadditions to form five-membered rings. nih.govHOMOazide–LUMOdipolarophile (Normal demand) or LUMOazide–HOMOdipolarophile (Inverse demand). acs.orgAzide-Alkyne Cycloaddition
NucleophilicThe azide can act as a nucleophile, although this is less common for the group as a whole. The π-system of the aryl azide can influence reactions.HOMO of the azide attacks an electrophilic center.Reaction with strong electrophiles.
ElectrophilicThe terminal nitrogen atom is susceptible to attack by nucleophiles. wikipedia.orgLUMO of the azide is attacked by a nucleophile's HOMO. nih.govStaudinger Reaction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. rsc.orgresearchgate.net This reaction transforms organic azides like this compound and terminal alkynes into 1,2,3-triazole products. The copper catalysis provides an enormous rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition and proceeds under mild conditions, often at room temperature and in aqueous solutions. organic-chemistry.org

When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, it selectively forms a 1,4-disubstituted-1,2,3-triazole. nih.gov This transformation is highly efficient and creates a stable, aromatic triazole linkage that is a valuable structural motif in medicinal chemistry, materials science, and bioconjugation. nih.gov The reaction is robust, tolerating a wide variety of functional groups on both the azide and alkyne partners. organic-chemistry.org

The general reaction is as follows: this compound + Terminal Alkyne --(Cu(I))--> 1-(2-methylphenyl)-4-substituted-1H-1,2,3-triazole

A key feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov While the uncatalyzed thermal Huisgen cycloaddition of an azide and an alkyne typically yields a mixture of two regioisomers (1,4- and 1,5-disubstituted triazoles), the copper-catalyzed version exclusively produces the 1,4-disubstituted isomer. nih.govnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism. nih.govresearchgate.net For this compound reacting with any terminal alkyne (R-C≡CH), the product will be the 1-(o-tolyl)-4-(R)-1,2,3-triazole. This predictability makes CuAAC a powerful synthetic tool. organic-chemistry.org

Reaction ConditionReactantsProductsRegioselectivity
Thermal (Uncatalyzed)This compound + Terminal AlkyneMixture of 1,4- and 1,5-disubstituted triazoles. nih.govLow
Cu(I) Catalyzed (CuAAC)This compound + Terminal AlkyneExclusively 1,4-disubstituted triazole. nih.govorganic-chemistry.orgHigh (1,4-isomer only)

The mechanism of the CuAAC reaction has been extensively studied through kinetic and computational methods. nih.govnih.gov It is generally accepted to proceed through a stepwise pathway, which is distinct from the concerted mechanism of the uncatalyzed thermal reaction. nih.govrsc.org

The key steps are:

Formation of Copper(I) Acetylide : The reaction initiates with the interaction of the Cu(I) catalyst with the terminal alkyne. nih.gov This coordination significantly increases the acidity of the terminal alkyne's proton, facilitating its removal and the formation of a copper(I) acetylide intermediate. nih.govnih.gov Some studies suggest that dinuclear copper acetylides are the highly active species. researchgate.netacs.orgcsic.es

Coordination and Cyclization : The azide, in this case this compound, then coordinates to the copper center. nih.gov The crucial C-N bond formation occurs via the nucleophilic attack of the acetylide's carbon onto the terminal nitrogen of the azide. This leads to a six-membered copper-containing intermediate. wikipedia.org

Ring Contraction and Protonolysis : The intermediate undergoes rearrangement and ring contraction to form a copper-triazolide species. nih.gov

Protonolysis : The final step is protonolysis, where a proton source cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.

This stepwise, copper-mediated pathway lowers the activation energy significantly compared to the uncatalyzed reaction and dictates the observed 1,4-regioselectivity. nih.gov

Staudinger Reaction and Ligation in Chemical Biology and Synthesis

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org This transformation is highly valued in organic synthesis as the azide group can be carried through many reaction steps before being converted to the versatile amine functionality. organic-chemistry.org

The Staudinger reduction of this compound proceeds in two distinct steps: wikipedia.org

Formation of an Iminophosphorane : The reaction begins with the nucleophilic addition of a phosphine, typically triphenylphosphine (B44618) (PPh₃), to the terminal nitrogen atom of the azide group. wikipedia.orgorganic-chemistry.org This addition forms a phosphazide (B1677712) intermediate, which is unstable and rapidly loses a molecule of dinitrogen (N₂) to form a stable iminophosphorane (also known as an aza-ylide). wikipedia.orgorganic-chemistry.orgwikipedia.org R-N₃ + PPh₃ → [R-N=N-N-PPh₃] → R-N=PPh₃ + N₂

Hydrolysis to a Primary Amine : The resulting iminophosphorane is then hydrolyzed by the addition of water. The hydrolysis cleaves the P=N bond to yield the primary amine (2-methylaniline) and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide (TPPO). wikipedia.orgresearchgate.net R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Aza-Wittig Reaction: Mechanism and Synthetic Applications

The Aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from azides and carbonyl compounds. chem-station.comresearchgate.net The reaction proceeds through an iminophosphorane intermediate, which is generated from the reaction of an azide, such as this compound, with a phosphine, typically triphenylphosphine. chem-station.com This iminophosphorane then reacts with a carbonyl compound in a manner analogous to the Wittig reaction to yield an imine and a phosphine oxide byproduct. chem-station.comwikipedia.org The general mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form the iminophosphorane. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl group, forming a four-membered oxazaphosphetane ring. Subsequent cycloreversion furnishes the final imine product and triphenylphosphine oxide. chem-station.com

The intramolecular variant of the Aza-Wittig reaction is particularly valuable for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netscispace.com This reaction's utility stems from its ability to be conducted under neutral conditions, generally at mild reflux temperatures, often resulting in high yields without the need for catalysts. scispace.com For instance, the intramolecular Aza-Wittig reaction has been successfully employed in the synthesis of various nitrogen heterocycles, including five, six, and seven-membered rings. wikipedia.orgscispace.com While specific examples detailing the use of this compound in intramolecular Aza-Wittig reactions are not prevalent in the provided search results, the general principles suggest its potential as a precursor for synthesizing fused nitrogen heterocycles. The presence of the methyl group on the benzene (B151609) ring could influence the reactivity and regioselectivity of such cyclizations.

Synthetic applications of the Aza-Wittig reaction are extensive. They range from the synthesis of simple monocyclic heterocycles to complex polycyclic systems and macrocycles. researchgate.netscispace.com The reaction has been applied in the total synthesis of natural products and other biologically active molecules. researchgate.net For example, it has been used to construct piperidine (B6355638) systems, which are precursors to various alkaloids and deoxynojirimycin variants. scispace.com The versatility of the Aza-Wittig reaction is further demonstrated by its use in solid-phase synthesis and in one-pot, microwave-assisted procedures. scispace.com The reaction of this compound, in particular, could be utilized to synthesize substituted quinolines or other fused aromatic nitrogen heterocycles, depending on the nature of the carbonyl group within the same molecule.

Reactants Intermediate Product Key Features
This compound, Triphenylphosphine, Aldehyde/Ketone2-MethylphenyliminophosphoraneImineForms C=N bond
This compound with an intramolecular carbonyl group, PhosphineIntramolecular IminophosphoraneNitrogen HeterocycleRing formation

Nitrene Chemistry Derived from this compound

The chemistry of nitrenes, highly reactive intermediates containing a monovalent nitrogen atom, is central to the reactivity of this compound. wikipedia.org These nitrenes are typically generated from the corresponding azide through thermal or photochemical means. nih.gov

Aryl azides, including this compound, serve as common precursors for the generation of aryl nitrenes. nih.gov The decomposition of the azide to the corresponding nitrene is the rate-determining step in these reactions. nih.gov This process involves the extrusion of a molecule of dinitrogen (N₂).

Thermal Generation: Upon heating, typically at temperatures exceeding 100°C, this compound undergoes decomposition to produce the highly reactive 2-methylphenylnitrene. This thermal decomposition is a first-order reaction and leads to the formation of various products through subsequent reactions of the nitrene intermediate.

Photochemical Generation: Irradiation of azidoarenes with UV light also leads to the formation of aryl nitrenes. nih.gov This photochemical method often allows for the generation of nitrenes at lower temperatures compared to thermal methods, which can be advantageous for controlling subsequent reactions. The nitrene can be formed in either a singlet or triplet electronic state, and the reactivity of these two species can differ significantly. wikipedia.org

Precursor Method Intermediate Byproduct
This compoundThermal (Heat)2-MethylphenylnitreneN₂
This compoundPhotochemical (UV light)2-MethylphenylnitreneN₂

The 2-methylphenylnitrene generated from this compound is a prime candidate for intramolecular reactions due to the proximity of the reactive nitrene center to the ortho-methyl group and the aromatic ring. These reactions are a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. britannica.com

While the direct formation of indazoles from the reaction of this compound with phosphines is not the primary pathway described, related cyclizations leading to nitrogen heterocycles are well-established. The initial reaction of an azide with a phosphine typically leads to an iminophosphorane via the Staudinger reaction. chem-station.com Subsequent intramolecular reactions can lead to cyclized products. In a different context, indazoles can be synthesized through various methods, including the [3+2] annulation of arynes with hydrazones or the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives. organic-chemistry.org A specific method involves the reaction of 2-formylphenylboronic acids with diazodicarboxylates followed by ring closure to form indazoles. researchgate.net

The intramolecular reactions of aryl nitrenes are a versatile strategy for the synthesis of nitrogen heterocycles. britannica.com The 2-methylphenylnitrene generated from this compound can undergo several types of ring-closing reactions. For example, insertion of the nitrene into a C-H bond of the ortho-methyl group would lead to the formation of a five-membered ring. Similarly, addition to the aromatic π-system can lead to ring-expanded products. These types of reactions are fundamental in building complex molecular architectures from relatively simple starting materials. britannica.com The specific products formed will depend on the reaction conditions (e.g., thermal vs. photochemical, solvent) and the electronic state (singlet vs. triplet) of the nitrene intermediate.

C-H insertion is a characteristic reaction of nitrenes, providing a direct method for the formation of C-N bonds. wikipedia.org The 2-methylphenylnitrene generated from this compound can undergo intramolecular C-H insertion into the C-H bonds of the adjacent methyl group. This reaction would lead to the formation of a fused heterocyclic system.

The mechanism of C-H insertion can vary. Singlet nitrenes are thought to undergo a concerted insertion mechanism, which proceeds with retention of stereochemistry at the carbon center. wikipedia.org In contrast, triplet nitrenes typically react via a two-step radical mechanism involving hydrogen abstraction followed by radical recombination. wikipedia.org

Transition metal catalysts, such as those based on rhodium or ruthenium, are often employed to facilitate and control nitrene C-H insertion reactions. wikipedia.orglibretexts.org These catalysts form metal-nitrenoid intermediates that can exhibit enhanced reactivity and selectivity compared to the free nitrene. libretexts.org While specific examples using this compound were not found in the search results, the principles of intramolecular C-H amination are well-established and could be applied to this system for the synthesis of novel nitrogen heterocycles. illinois.edu

Reaction Type Reactant Intermediate Potential Product
Intramolecular C-H InsertionThis compound2-MethylphenylnitreneFused Nitrogen Heterocycle

Ring Expansion and Contraction Phenomena in Aryl Nitrene Rearrangements

The thermal or photochemical decomposition of this compound generates a highly reactive intermediate, 2-methylphenylnitrene. This nitrene can undergo a variety of rearrangements, including ring expansion and ring contraction, which are common phenomena in the chemistry of aryl nitrenes. These rearrangements are often influenced by the reaction conditions and the electronic nature of the substituents on the aromatic ring.

Ring Expansion: In the context of aryl nitrene rearrangements, ring expansion typically involves the incorporation of the nitrogen atom into the aromatic ring, leading to the formation of a seven-membered ring system, specifically a dehydroazepine derivative. This process is thought to proceed through a concerted mechanism or via a bicyclic azirine intermediate. For 2-methylphenylnitrene, the resulting expanded ring would be a substituted azepine. Such ring expansions are driven by the relief of ring strain and the formation of a more stable electronic system in some cases. While ring expansion is a known pathway for many aryl nitrenes, the specific yields and conditions for the 2-methylphenyl derivative require detailed experimental investigation. These types of rearrangements are analogous to pinacol-type rearrangements where a carbocation intermediate can lead to changes in ring size. wikipedia.orglibretexts.org

Ring Contraction: Conversely, ring contraction of an aryl nitrene can occur, leading to the formation of a five-membered ring system. This process often involves the extrusion of a carbon atom from the ring. For instance, the Wolff rearrangement of α-diazoketones is a well-known example of a reaction that can lead to ring contraction. wikipedia.orglibretexts.org In the case of 2-methylphenylnitrene, a potential, though less common, rearrangement could lead to a cyclopentadiene (B3395910) derivative with a nitrile substituent. Such reactions are often driven by the formation of a particularly stable product or the release of ring strain in larger, more complex systems. chemistrysteps.comyoutube.com The balance between ring expansion and contraction is a delicate one, often dictated by subtle electronic and steric factors.

The study of these rearrangements is crucial for understanding the fundamental reactivity of aryl nitrenes and for their application in synthetic organic chemistry, providing pathways to novel heterocyclic structures.

Formation and Reactivity of Nitrenium Ion Intermediates via Protonation

Aryl nitrenes, such as the one derived from this compound, can be protonated under acidic conditions to form highly electrophilic species known as arylnitrenium ions. researchgate.net These intermediates are isoelectronic with carbenes and can exist in either a singlet or a triplet state, each exhibiting distinct reactivity. researchgate.net The formation of the 2-methylphenylnitrenium ion significantly alters the reactivity profile compared to the neutral nitrene.

The protonation of the nitrene typically occurs on the nitrogen atom, generating a cationic species that is a potent electrophile. The presence of the methyl group at the ortho position can influence the stability and subsequent reactions of the nitrenium ion through steric and electronic effects.

The reactivity of arylnitrenium ions is characterized by their interactions with nucleophiles. researchgate.net They are known to react with a wide range of nucleophiles, including water, alcohols, and biological macromolecules like DNA. researchgate.netnih.gov The reaction with DNA, particularly at the guanine (B1146940) residues, is of significant interest due to its implications in the mutagenic and carcinogenic activity of aromatic amines, which are metabolic precursors to nitrenium ions. nih.govscholaris.ca The rate of these reactions can be very high, sometimes approaching the diffusion-controlled limit. researchgate.net

The study of arylnitrenium ions, often through techniques like laser flash photolysis, provides direct kinetic data on their lifetimes and reactivity. researchgate.net For instance, the lifetimes of arylnitrenium ions in aqueous solution can be significantly longer than their arylcarbenium ion analogs, allowing for a greater chance of intermolecular reactions. researchgate.net The 2-methylphenylnitrenium ion, once formed, can undergo various reaction pathways, including nucleophilic attack at the nitrogen or the aromatic ring, rearrangements, and fragmentation.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Azidoarenes

While electrophilic aromatic substitution is the more common reaction pathway for benzene and its derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The azido (B1232118) group (-N3) is considered to be an electron-withdrawing group, which can facilitate SNAr reactions on the aromatic ring of this compound.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially a halide or other suitable group, or in some cases, the azide itself under forcing conditions), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and thus activating the ring for nucleophilic attack. libretexts.org

In the case of this compound, the azido group at the 1-position would activate the ring towards nucleophilic attack. The methyl group at the 2-position, being an electron-donating group, would have a deactivating effect. However, reactions may still be possible with strong nucleophiles and under appropriate reaction conditions. The substitution would likely occur at positions ortho or para to the azido group that are not occupied by the methyl group.

It is important to note that SNAr reactions of aryl azides are not as common as those of aryl halides with nitro groups, but they represent a potential avenue for the functionalization of these compounds. The outcome of such reactions would depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Intramolecular Reactivity Beyond Nitrene Formation

The chemistry of this compound and related structures is not limited to the formation and subsequent reactions of nitrenes. The azido group can participate in a variety of intramolecular reactions, leading to the formation of diverse heterocyclic systems without proceeding through a discrete nitrene intermediate.

A powerful synthetic strategy involves the intramolecular electrophilic cyclization of ortho-substituted azidoarenes. A pertinent example is the synthesis of quinolines from 1-azido-2-(alkynyl)benzene derivatives. nih.govorganic-chemistry.org In this type of reaction, an electrophile activates the alkyne triple bond, which is then attacked by the internal nucleophilic nitrogen of the azido group. This cyclization is followed by the elimination of dinitrogen gas and subsequent aromatization to afford the quinoline (B57606) ring system. organic-chemistry.org

For a derivative of this compound, where the methyl group is further functionalized to contain an alkynyl moiety, this methodology would provide a direct route to substituted quinolines. A variety of electrophilic reagents, including iodine, bromine, and gold or mercury salts, can promote this transformation. organic-chemistry.orgresearchgate.netnih.gov

The following table summarizes the synthesis of substituted quinolines from 1-azido-2-(2-propynyl)benzene using different electrophilic reagents. nih.gov

Electrophilic ReagentSolventTemperature (°C)Product Yield (%)
I₂CH₃NO₂Room Temp85
Br₂CH₃NO₂Room Temp96
IClCH₃NO₂Room Temp91
NBSCH₃NO₂Room Temp78
NISCH₃NO₂Room Temp82
AuCl₃/AgNTf₂THF10088

This table is based on data for a related compound and illustrates the general principle.

The intramolecular reactions of azides with isocyanide functionalities offer another pathway to complex heterocyclic structures. If an isocyanide group were introduced into the ortho-substituent of this compound, a [4+1] cycloaddition reaction could occur. This type of reaction, often mediated by a phosphine catalyst, can lead to the formation of tetrazole or other nitrogen-rich heterocyclic derivatives. The isocyanide acts as a one-atom component, reacting with the 1,3-dipolar character of the azide group. The specific outcome would be highly dependent on the structure of the linker between the azide and the isocyanide.

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic tools that allow for the construction of complex molecules in a single step from simple starting materials. An azido group can be a key functionality in initiating such a cascade. For example, an intramolecular Schmidt reaction, which involves the reaction of an azide with a ketone, can be part of a domino sequence. nih.gov If the methyl group of this compound were elaborated to contain a ketone and another reactive moiety, a domino reaction could be initiated. This might involve an initial intramolecular hydride transfer, followed by cyclization and rearrangement steps, leading to polycyclic structures. The specific pathways and products would be dictated by the precise arrangement of the functional groups within the molecule.

Thermal Decomposition Pathways and Product Formation of this compound

The thermal decomposition of this compound is a process of significant interest in organic chemistry, primarily serving as a route to generate the highly reactive intermediate, 2-methylphenylnitrene. This decomposition pathway is initiated by heat, which provides the necessary energy to overcome the activation barrier for the extrusion of molecular nitrogen.

Upon heating, typically at temperatures exceeding 100°C, this compound undergoes unimolecular decomposition by releasing a molecule of nitrogen gas (N₂). This reaction is the foundational step, leading to the formation of the electron-deficient nitrene species. The presence of the electron-donating methyl group on the benzene ring generally increases the thermal stability of the azide compared to derivatives with electron-withdrawing groups. Research indicates that in a solvent like toluene, the decomposition process for this compound begins at approximately 110°C.

The resulting 2-methylphenylnitrene is highly reactive and its subsequent transformations dictate the final product distribution. The nitrene can exist in either a singlet or a triplet state, with each state exhibiting different reactivity patterns. The primary pathways for the consumption of the generated nitrene include intramolecular cyclization, hydrogen abstraction, and dimerization.

Key Reaction Pathways and Products:

Hydrogen Abstraction: The nitrene intermediate can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture. This process leads to the formation of an amino radical, which is subsequently converted to 2-methylbenzeneamine (o-toluidine). This is often a significant product of the decomposition.

Dimerization: The nitrene intermediates can react with each other, leading to the formation of dimeric azo compounds. For this compound, this would result in the formation of 2,2'-azotoluene. This pathway is common for aryl nitrenes.

Intramolecular C-H Insertion: A characteristic reaction for ortho-substituted phenylnitrenes is intramolecular C-H insertion. The nitrene can insert into a C-H bond of the adjacent methyl group. This intramolecular cyclization would lead to the formation of fused heterocyclic ring systems.

Solvent Trapping: If the decomposition is carried out in a reactive solvent, the nitrene can be trapped. For instance, in the presence of alkenes, aziridines can be formed via cycloaddition reactions.

The specific products and their relative yields are highly dependent on the reaction conditions, such as temperature, concentration, and the nature of the solvent used.

Table 3.8.1: Products from the Thermal Decomposition of this compound

Reaction ConditionIntermediate SpeciesMajor ProductsMinor ProductsSource(s)
>110°C in Toluene2-Methylphenylnitrene2-MethylbenzeneamineDimeric azo compounds

Applications of 1 Azido 2 Methylbenzene in Advanced Organic Synthesis and Materials Science Research

Versatile Building Block for the Synthesis of Complex Organic Molecules

The azide (B81097) functionality in 1-azido-2-methylbenzene is a cornerstone of its utility as a versatile building block in organic synthesis. This functional group is relatively stable under many reaction conditions, yet it can be readily transformed into other functionalities or participate in powerful cycloaddition reactions. This dual nature allows for its incorporation into a molecular framework, followed by a subsequent reaction to introduce further complexity.

One of the most prominent reactions of azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole linkages. rsc.orgwikipedia.orgrsc.org The reliability and high yield of this reaction make this compound a valuable synthon for constructing intricate organic molecules with diverse functionalities.

Furthermore, the azide group can undergo the Staudinger reduction, a mild method for its conversion to an amine. nih.gov This transformation is crucial for introducing a primary amine group, which is a key functional group in a vast array of organic compounds, including pharmaceuticals and natural products. The ability to unmask an amine from a relatively inert azide precursor provides a strategic advantage in multi-step syntheses.

The thermal or photochemical decomposition of this compound can generate a highly reactive nitrene intermediate. nih.gov This transient species can undergo various transformations, such as C-H insertion or dimerization, offering pathways to otherwise difficult-to-access molecular scaffolds.

Synthesis of Diverse Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound serves as a valuable precursor for the synthesis of a range of these important scaffolds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for the creation of functionalized polymers and materials. nih.govnih.gov By reacting this compound with alkyne-functionalized monomers or polymers, polytriazoles with tailored properties can be synthesized. rsc.org These materials often exhibit interesting properties such as luminescence and chromism. rsc.org

Table 1: Examples of Triazole Synthesis via Click Chemistry

Reactant 1Reactant 2CatalystProductApplication
This compoundPhenylacetyleneCopper(I) salt1-(o-Tolyl)-4-phenyl-1H-1,2,3-triazoleModel compound for functional materials
This compoundAlkyne-terminated polymerCopper(I) saltTriazole-functionalized polymerModified polymer properties

This table presents representative examples of triazole synthesis using an azide precursor like this compound.

While direct, high-yielding methods for the synthesis of indazoles and benzimidazoles starting specifically from this compound are not extensively documented in readily available literature, the general reactivity of aryl azides suggests potential pathways. For instance, the intramolecular cyclization of substituted aryl azides is a known method for indazole synthesis. The diazotization of o-toluidine, a compound structurally related to this compound, followed by ring closure is a known route to 1H-indazole. chemicalbook.com

Similarly, the synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with various carbonyl compounds. organic-chemistry.orgmdpi.com While not a direct application of this compound, its reduction to 2-methyl-1-aminobenzene would provide a suitable precursor for benzimidazole (B57391) synthesis.

The synthesis of pyrroles can be achieved through various methods, including the [3+2] cycloaddition of azides with suitable reaction partners. nih.govorganic-chemistry.org Although specific examples utilizing this compound are scarce, the general principle of using azides for pyrrole (B145914) synthesis suggests its potential in this area.

More concretely, a method for the synthesis of substituted quinolines has been developed via the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene, a compound structurally analogous to this compound. researchgate.net This suggests that similar strategies could potentially be adapted for the synthesis of quinoline (B57606) derivatives from precursors derived from this compound.

Functionalization of Polymeric Materials via Click Chemistry

The functionalization of polymers to impart specific properties is a major focus of modern materials science. Click chemistry, particularly the CuAAC reaction, has become an invaluable tool for this purpose due to its high efficiency and orthogonality. nih.govnih.gov By incorporating this compound or similar azide-functionalized molecules onto a polymer backbone, a wide array of functionalities can be introduced by subsequent reaction with alkyne-containing molecules. nih.govrsc.org This approach allows for the creation of well-defined graft copolymers and other complex polymer architectures. nih.gov

Table 2: Polymer Functionalization via Click Chemistry

Polymer BackboneAzide SourceAlkyne ModifierResulting Functionality
PolystyreneAzide-functionalized initiatorPropargyl-functionalized dyeFluorescently labeled polymer
Poly(methyl methacrylate)Copolymerization with azide-containing monomerAlkyne-terminated polyethylene (B3416737) glycolAmphiphilic block copolymer

This table illustrates the general strategy of polymer functionalization using azide-alkyne click chemistry.

Advanced Characterization and Computational Studies of 1 Azido 2 Methylbenzene

Spectroscopic Techniques for Structural Elucidation, Mechanistic Insights, and Intermediate Identification

Spectroscopy is a cornerstone in the study of 1-azido-2-methylbenzene, enabling its identification, structural confirmation, and the observation of its transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide a distinct fingerprint of the compound's ortho-substituted aromatic system.

Detailed Research Findings: The ¹H NMR spectrum shows characteristic signals for the four distinct aromatic protons, typically appearing as multiplets or doublets of doublets, and a singlet for the methyl group protons. acs.org In the ¹³C NMR spectrum, six unique signals are observed: five for the aromatic carbons and one for the methyl carbon. The carbon atom bonded to the azide (B81097) group (C1) is readily identifiable. acs.org The chemical shifts for this compound are distinct from its positional isomer, 1-azido-4-methylbenzene, particularly in the aromatic region, reflecting the different substitution patterns and symmetry. acs.orgacs.org

NMR is also crucial for monitoring reaction progress. For instance, in the Staudinger reduction, the conversion of the azide to an amine can be tracked by the disappearance of the characteristic azide-adjacent proton and carbon signals and the emergence of signals corresponding to the newly formed amine product. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) in ppmMultiplicityAssignment
¹H~7.24MultipletAromatic Proton
¹H~6.96Doublet of DoubletsAromatic Proton
¹H~6.85MultipletAromatic Protons (2H)
¹H2.36SingletMethyl Group (CH₃)
¹³C139.87-Aromatic Carbon (C-N₃)
¹³C129.55-Aromatic Carbon
¹³C125.76-Aromatic Carbon
¹³C119.59-Aromatic Carbon
¹³C116.12-Aromatic Carbon
¹³C21.36-Methyl Carbon (CH₃)

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly based on the solvent used (e.g., CDCl₃).

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound, most notably the azide moiety.

Detailed Research Findings: The azide group produces a very strong and sharp absorption band due to its asymmetric stretching vibration (ν(N₃)). This peak is located in a relatively uncongested region of the spectrum, making it a powerful diagnostic tool. acs.org For this compound, this characteristic peak appears at approximately 2098 cm⁻¹. acs.org The intensity of this band is significantly higher than that of other common functional groups like nitriles, making IR an exceptionally sensitive method for detecting the presence of the azide. acs.org

Beyond the azide stretch, the IR spectrum also displays absorptions typical for the methylbenzene portion of the molecule. These include C-H stretching vibrations from the aromatic ring (typically ~3000-3100 cm⁻¹) and the methyl group (~2940 cm⁻¹), as well as absorptions from the benzene (B151609) ring's C-C bond vibrations in the 1440-1625 cm⁻¹ region. acs.org In-situ FTIR spectroscopy is a valuable technique for monitoring reactions, such as diazo transfer, by observing the disappearance of the prominent azide peak over time. acs.orgmasterorganicchemistry.com

Table 2: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2098Strong, SharpAsymmetric StretchAzide (-N₃)
~3050Medium-WeakC-H StretchAromatic Ring
~2940Medium-WeakC-H StretchMethyl Group (-CH₃)
1440-1625Medium-WeakC-C StretchAromatic Ring

Mass spectrometry (MS) confirms the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation patterns.

Detailed Research Findings: Under electron ionization (EI), this compound exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 133, which corresponds to its molecular weight (C₇H₇N₃). acs.orgresearchgate.net The most characteristic and dominant fragmentation pathway for aryl azides is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 amu. This process generates a highly reactive nitrene intermediate cation radical at m/z 105. acs.orgnih.gov

Further fragmentation of the m/z 105 ion can occur. Studies on tolyl azides have shown that this intermediate can undergo ring expansion to form an azatropylium-like ion before losing fragments like hydrogen cyanide (HCN) to produce ions at m/z 78 or acetylene (B1199291) (C₂H₂) to give ions at m/z 79. nih.gov The precise fragmentation pattern serves as a mass spectral fingerprint that helps distinguish it from other isomers. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the molecule, providing information about its electronic structure and conjugation.

Detailed Research Findings: Aryl azides exhibit characteristic absorption bands in the UV region. For example, studies on related compounds like 4-azidobenzoic acid show an absorption maximum around 274 nm, which is attributed to the electronic transitions within the phenyl azide group. rsc.org The photochemistry of aryl azides is often initiated by UV irradiation, leading to the formation of transient species like singlet nitrenes. acs.orgnih.gov Time-resolved UV-Vis spectroscopy can be used to study these short-lived intermediates, which have their own distinct absorption spectra. acs.orgnih.gov The technique is also used to monitor the progress of photoreactions by observing the change in the absorption spectrum over time as the parent azide is consumed.

Computational Chemistry Methodologies

Computational chemistry provides a theoretical lens to investigate aspects of this compound that are difficult or impossible to observe experimentally, such as transition state structures and detailed electronic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the geometric and electronic structure of molecules and to investigate reaction pathways.

Detailed Research Findings: The electronic structure of this compound has been investigated using DFT calculations, commonly with the B3LYP functional and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)). acs.org These studies provide detailed information about the molecular orbital energies (HOMO/LUMO), electron distribution, and the nature of the chemical bonds within the molecule. acs.org

DFT is extensively applied to predict reaction mechanisms involving aryl azides. For example, in metal-catalyzed reactions, DFT can be used to model the coordination of the azide to the metal center, the subsequent cyclization, and the expulsion of N₂ to form intermediates like metal carbenes. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction energy profile. This allows for the prediction of reaction feasibility, regioselectivity, and the identification of the rate-determining step. nih.gov Such analyses are crucial for understanding and optimizing the synthetic applications of this compound and related compounds.

Natural Bonding Orbital (NBO) Analysis for Understanding Bonding and Reactivityuni-muenchen.de

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with the familiar Lewis structure concepts. wisc.eduscirp.org This approach provides valuable insights into the electronic structure, bonding interactions, and reactivity of molecules like this compound. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilizing effects of electron delocalization. researchgate.net

The key aspect of this analysis is the second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization, signifying significant electron delocalization which can be crucial for understanding molecular stability and reactivity. researchgate.netresearchgate.net

For this compound, NBO analysis reveals important hyperconjugative and resonance interactions. The primary interactions involve the delocalization of electrons from the lone pairs (LP) of the nitrogen atoms in the azide group and from the π-bonds of the benzene ring into the antibonding orbitals (π* or σ) within the molecule. For instance, delocalization from a nitrogen lone pair into an adjacent π orbital of the phenyl ring (LP(N) → π(C-C)) indicates a resonance effect, where the azide group donates electron density to the ring. Conversely, delocalization from the ring's π-system into the antibonding orbitals of the azide group (π(C-C) → π(N-N)) can also occur. The presence of the ortho-methyl group can subtly influence these interactions through inductive and hyperconjugative effects.

These quantified interactions help in understanding the electronic nature of the azide substituent on the aromatic system, which has been shown to act as an inductively withdrawing group with a more complex resonance contribution. nih.gov The NBO analysis provides a detailed breakdown of these electronic effects, which are fundamental to predicting the molecule's reactivity in various chemical transformations. wikipedia.org

Table 1: Representative NBO Second-Order Perturbation Analysis for Aryl Azide Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C1-C2)π(C3-C4)18.5Intra-ring π-delocalization
π(C1-C2)π(N1-N2)4.2Ring-to-Azide π-donation
LP(N3)π(N1-N2)45.0Intra-azide resonance
LP(N2)π(C5-C6)5.8Azide-to-Ring π-donation
Note: Values are illustrative examples based on typical computational results for phenyl azide systems to demonstrate the nature of NBO analysis. C1-C6 refer to the carbon atoms of the benzene ring, and N1-N3 refer to the nitrogen atoms of the azide group starting from the one attached to the ring.

Computational Modeling of Reaction Kinetics and Prediction of Optimal Pathwaysnih.gov

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the reaction kinetics and mechanisms of organic compounds like this compound. These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. researchgate.net By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is a key parameter in predicting the rate of a reaction.

For this compound, a primary reaction of interest is its thermal decomposition. Unlike phenyl azide, which primarily yields a phenylnitrene upon thermolysis, ortho-substituted phenyl azides often undergo intramolecular cyclization. sigmaaldrich.com Computational modeling can elucidate the optimal pathway for this process. The reaction is believed to proceed through a concerted or stepwise mechanism where the azide group interacts with the ortho-methyl group, leading to the formation of a heterocyclic product.

DFT calculations can model this entire pathway, calculating the geometries and energies of all relevant species. The predicted transition state structure reveals the specific atomic motions involved in the bond-forming and bond-breaking processes. By comparing the activation energies for different potential pathways (e.g., intramolecular cyclization vs. nitrene formation), computational models can predict which reaction will be kinetically favored under specific conditions. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes without the need for extensive experimental trial and error.

Table 2: Calculated Kinetic Parameters for a Hypothetical Intramolecular Cyclization of this compound

Reaction StepParameterCalculated Value (kcal/mol)Description
Step 1: CyclizationActivation Energy (Ea)25.5Energy barrier to form the cyclic intermediate from the reactant.
Step 1: CyclizationEnthalpy of Reaction (ΔH)-15.0The overall energy released or absorbed during the formation of the intermediate.
Step 2: H-shiftActivation Energy (Ea)12.1Energy barrier for the subsequent proton transfer to form the final product.
Step 2: H-shiftEnthalpy of Reaction (ΔH)-30.2The overall energy released or absorbed during the final product formation step.
Note: These values are hypothetical and serve to illustrate the data obtained from computational kinetic modeling of a multi-step reaction.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives and Intermediatesumn.eduresearchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While this compound itself is a liquid at room temperature, this technique is indispensable for characterizing its stable crystalline derivatives and reaction intermediates. The resulting structural data, including exact bond lengths, bond angles, and torsion angles, provides experimental validation for computational models and offers fundamental insights into molecular geometry and intermolecular interactions in the solid phase.

The crystal structure of a derivative allows for an unambiguous determination of its molecular conformation. For example, in the solid state, the orientation of the azide group relative to the plane of the phenyl ring and the disposition of the methyl group can be precisely measured. This information is critical for understanding steric effects and non-covalent interactions, such as crystal packing forces, that can influence the properties and reactivity of the molecule.

Analysis of crystalline reaction intermediates, which can sometimes be trapped and isolated, provides a structural snapshot along a reaction coordinate. For instance, if the intramolecular cyclization of this compound leads to a stable, crystalline product, its structure can be definitively confirmed by X-ray diffraction. The data obtained from such an analysis serves as a benchmark for assessing the accuracy of computationally predicted structures. The crystal structure of 2-azido-N-phenylacetamide, a related aryl azide derivative, provides an example of the precise structural data that can be obtained.

Table 3: Selected Crystallographic Data for a Representative Aryl Azide Derivative (2-azido-N-phenylacetamide)

ParameterAtoms InvolvedValue (Å or °)Significance
Bond LengthC-N(azide)1.415 ÅLength of the bond connecting the azide to the carbon framework.
Bond LengthN1-N21.235 ÅLength of the inner N-N bond in the azide group.
Bond LengthN2-N31.128 ÅLength of the terminal N-N bond in the azide group.
Bond AngleC-N1-N2115.5°Angle defining the geometry of the azide attachment to the molecule.
Bond AngleN1-N2-N3172.1°Demonstrates the near-linearity of the azide functional group.
Note: Data is based on the published crystal structure of 2-azido-N-phenylacetamide and serves as a representative example of the precision afforded by X-ray crystallography for azide-containing derivatives.

Emerging Research Directions and Future Perspectives for 1 Azido 2 Methylbenzene Chemistry

Catalytic Azide (B81097) Chemistry: Novel Catalysts and Enantioselective Transformations

A major frontier in azide chemistry is the development of advanced catalytic systems that can control the reactivity of azides and the transient nitrene species they generate. This is particularly crucial for achieving enantioselectivity—the ability to produce one of a pair of mirror-image molecules (enantiomers) preferentially.

Non-Heme Iron Enzyme Catalysis: A groundbreaking area is the use of enzymes as catalysts. While heme-binding proteins have been engineered for nitrene transfer reactions, recent research has demonstrated that non-heme iron enzymes can also catalyze these transformations. nih.govacs.org For instance, Pseudomonas savastanoi ethylene-forming enzyme (PsEFE), a non-heme iron enzyme, has been shown to catalyze olefin aziridination and nitrene C–H insertion. nih.govchemrxiv.orgcaltech.eduhud.ac.uk This represents the first example of enzymatic nitrene transfer catalyzed by a non-heme metalloprotein. nih.govacs.org A key advantage of the non-heme iron center is the ease with which its primary coordination sphere can be modified by adding small metal-coordinating molecules, allowing for fine-tuning of the enzyme's activity and selectivity. nih.govacs.orgcaltech.eduhud.ac.uk

Transition Metal Catalysis: Alongside biocatalysis, synthetic transition-metal catalysts remain central to innovation. Cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have emerged as effective open-shell catalysts for enantioselective radical transformations. nih.gov These metalloradical catalysts can activate carbonyl azides to generate α-Co(III)-aminyl radicals, which then participate in the catalytic radical aziridination of alkenes. nih.gov This method works at room temperature under neutral conditions and is applicable to a range of olefins, producing valuable N-carbonyl aziridines in high yields and with excellent enantioselectivities. nih.gov Similarly, rhodium and iridium catalysts are being employed for the atroposelective click reaction of internal alkynes with azides to create axially chiral 1,4,5-trisubstituted triazoles. nih.govacs.org

Table 1: Examples of Novel Catalytic Systems in Azide Chemistry

Catalyst System Reaction Type Key Feature Source(s)
Pseudomonas savastanoi ethylene-forming enzyme (PsEFE) Olefin Aziridination, C-H Insertion First non-heme iron enzyme for nitrene transfer; activity is tunable with small molecules. nih.govacs.orgchemrxiv.org
Cobalt(II) Amidoporphyrin Complexes Radical Aziridination Enables highly enantioselective synthesis of N-carbonyl aziridines from alkenes. nih.gov
Rhodium/Iridium Complexes Azide-Alkyne Cycloaddition Facilitates atroposelective synthesis of axially chiral 1,4,5-trisubstituted triazoles. nih.govacs.org
Nickel-Xantphos Complex Azide-Alkyne Cycloaddition Provides excellent regio- and chemoselectivity control with unsymmetrical internal alkynes. rsc.org

Exploration of Chemical Activation Phenomena in Azide and Nitrene Reactions

Chemical activation refers to the formation of highly energetic, or 'hot', molecules from exothermic reaction steps, which can then undergo further reactions that would otherwise require higher temperatures. publish.csiro.aupublish.csiro.au This phenomenon is especially prevalent in azide chemistry because the formation of singlet nitrenes from azides is a high-energy, highly exothermic process. publish.csiro.aupublish.csiro.auresearchgate.net

Under conditions like flash vacuum thermolysis (FVT), the excess vibrational energy in the newly formed nitrene can drive subsequent isomerizations and rearrangements. publish.csiro.aupublish.csiro.au For example, the rearrangement of phenylnitrene can lead to cyanocyclopentadiene, with chemical activation facilitating the interconversion of isomers. publish.csiro.aupublish.csiro.au Understanding and controlling chemical activation is critical for designing synthetically useful gas-phase reactions. One method to mitigate its effects is to increase the ambient pressure, which promotes collisional deactivation and removes excess energy from the 'hot' molecules. publish.csiro.aupublish.csiro.auresearchgate.net The size of the molecule also plays a role; larger molecules with more degrees of freedom can dissipate the excess energy more effectively, making the effects of chemical activation less pronounced. publish.csiro.auresearchgate.net

More recently, mechanochemical activation using high-speed ball milling has been explored as a way to control the reactivity of thermally unstable azides, such as acyl azides. yonsei.ac.kr These compounds typically undergo rapid Curtius rearrangement to isocyanates upon heating. yonsei.ac.kr However, under ball milling conditions, their decomposition can be controlled, enabling selective Ir(III)-catalyzed C-H amidation reactions in a solvent-free environment. yonsei.ac.kr

Table 2: Factors Influencing Chemical Activation in Azide Chemistry

Factor Effect on Chemical Activation Mechanism Source(s)
Reaction Exothermicity Increases Activation High energy release from azide decomposition creates 'hot' nitrene intermediates. publish.csiro.aupublish.csiro.au
Pressure Decreases Activation Increased collisions with inert gas molecules lead to vibrational energy dissipation (collisional deactivation). publish.csiro.aupublish.csiro.auresearchgate.net
Molecular Size Decreases Activation Larger molecules have more vibrational modes to distribute excess energy internally. publish.csiro.auresearchgate.net
Mechanochemical Force Enables Controlled Activation Ball milling provides energy for activation while avoiding the rapid, uncontrolled decomposition seen with thermal methods. yonsei.ac.kr

Development of Novel Tandem and Multi-Component Click Reactions for Enhanced Synthetic Efficiency

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized synthesis due to its efficiency and high selectivity in forming 1,2,3-triazoles. nih.govresearchgate.net A significant emerging trend is the integration of this reaction into tandem (or domino) and multi-component reaction (MCR) sequences. These strategies combine multiple synthetic steps into a single, "one-pot" operation, which enhances efficiency, reduces waste, and allows for the rapid construction of complex molecules from simple starting materials. researchgate.netrsc.org

Researchers have developed tandem processes that combine reactions like dehydrogenation of alcohols with subsequent transformations of azides, leading to the atom-economical synthesis of various N-heterocycles. rsc.org Another approach involves a three-component reaction between an alkyne, an azide, and allyl iodide, mediated by copper(I), to smoothly generate 5-allyl-1,2,3-triazoles at room temperature. organic-chemistry.org These products can then be converted into more complex triazole-fused tricyclic scaffolds. organic-chemistry.org

Furthermore, multi-component click chemistry is being used to create diverse molecular architectures, including macrocycles, which are valuable in medicinal chemistry and materials science. researchgate.net By designing bifunctional reagents that can undergo both an MCR (like the Ugi reaction) and a subsequent intramolecular CuAAC, complex cyclic peptidomimetics can be synthesized efficiently. researchgate.net

Strategies for Regioselective Transformations and Stereochemical Control in Azide Reactions

Controlling regioselectivity (where on a molecule a reaction occurs) and stereochemistry (the 3D arrangement of atoms) is a fundamental challenge in organic synthesis. In azide chemistry, this is critical for producing specific isomers of a desired product.

Catalyst-Controlled Regioselectivity: The choice of metal catalyst can profoundly influence the regiochemical outcome of azide-alkyne cycloadditions. While copper catalysis typically yields 1,4-disubstituted triazoles, other metals can favor different isomers. For instance, nickel-catalyzed cycloadditions of unsymmetrical alkynes with organic azides provide excellent regioselectivity, affording 1,5-disubstituted triazoles from terminal alkynes. rsc.org Density functional theory (DFT) calculations have helped elucidate the mechanism, suggesting that the chemo- and regioselectivity arise from the formation of a nickellacyclopropene intermediate. rsc.org

Substrate and Reagent Control: Regioselectivity can also be guided by the electronic and steric properties of the substrates. In the 1,3-dipolar cycloaddition of azides to strained cycloalkynes, computational studies show that substituents on the alkyne ring can direct the azide to a preferred position. acs.org Similarly, in the ring-opening of epoxides with sodium azide, the choice of solvent system can dramatically alter the ratio of α and β-azido alcohol products. researchgate.net

Stereochemical Control: Achieving stereocontrol often involves asymmetric catalysis, where a chiral catalyst guides the reaction to form one enantiomer over the other. nih.govnih.govwiley.com Dynamic kinetic resolution is a powerful strategy in which a racemic (50:50 mixture of enantiomers) starting material is converted almost entirely into a single, enantioenriched product. umn.edu This has been applied to the synthesis of chiral amines from allylic azides. umn.edu Enantioselective copper-catalyzed azidation/click cascade reactions have also been developed to afford a variety of chiral 1,2,3-triazoles with high enantiomeric excess (ee). nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction for Azide Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis, including azide chemistry. These data-driven approaches can predict reaction outcomes, optimize conditions, and even design novel synthetic pathways, accelerating the pace of discovery. beilstein-journals.orgresearchgate.netasiaresearchnews.com

Predicting Reaction Conditions and Outcomes: ML models are being trained on vast reaction databases (like Reaxys) to predict suitable catalysts, solvents, reagents, and temperatures for a given organic transformation. nih.gov For azide chemistry specifically, ML models have been developed to predict the activation energies of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. wiley.com By analyzing features like the bond angles and electronic properties of the strained alkyne, these models can accurately forecast reactivity, which is instrumental in designing new bioorthogonal reactions. wiley.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 1-azido-2-methylbenzene?

  • Methodological Answer : The compound is typically synthesized via diazotization of o-toluidine (2-methylaniline) using sodium nitrite under acidic conditions (e.g., HCl), followed by azide substitution with sodium azide. The reaction mixture is often stabilized in tert-butyl methyl ether (MTBE) to minimize thermal hazards. Post-synthesis purification involves solvent evaporation under reduced pressure and recrystallization in non-polar solvents. Confirm reaction completion via TLC (Rf ~0.5 in hexane/ethyl acetate) and characterize using ¹H NMR (δ 2.35 ppm for methyl group, aromatic protons at δ 7.1–7.5 ppm) .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (≥95% by area normalization) and ¹H NMR spectroscopy (600 MHz in CDCl₃, with integration ratios matching expected proton counts). Cross-validate with mass spectrometry (expected molecular ion [M]⁺ at m/z 133.151). Discrepancies in spectral data (e.g., unexpected peaks) may indicate residual solvents or byproducts; use preparative HPLC or column chromatography for further purification .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Due to its explosive nature (GHS02), handle small quantities (<1 g) in fume hoods using non-sparking tools. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid friction, shock, or heating above 50°C. Store solutions in MTBE at –20°C to slow decomposition. For spills, neutralize with 10% sodium nitrite solution before disposal .

Advanced Research Questions

Q. How can thermal instability of the azide group be managed in reactions involving this compound?

  • Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–10°C). Use dilute solutions (<0.5 M in MTBE) to reduce exothermic risks. For click chemistry applications (e.g., CuAAC), pre-cool reactants and add catalysts (e.g., CuI) gradually. Monitor temperature with in-line probes and quench unreacted azide with aqueous NaNO₂ post-reaction .

Q. How to resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., para-substituted analogs) may arise from solvent polarity or substituent electronic effects. Perform 2D NMR (COSY, HSQC) to confirm connectivity. Compare with synthetic standards (e.g., 1-azido-4-chloro-2-methylbenzene, CAS 77721-46-1) or computational predictions (DFT-based chemical shift calculations). For ambiguous cases, use X-ray crystallography for definitive structural confirmation .

Q. What experimental designs are optimal for kinetic studies of azide-alkyne cycloadditions using this compound?

  • Methodological Answer : Use pseudo-first-order conditions with excess alkyne. Track reaction progress via in situ FTIR (disappearance of azide peak at ~2100 cm⁻¹) or UV-Vis spectroscopy. For time-resolved data, employ stopped-flow techniques with a Cu(I) catalyst. Analyze rate constants (k) under varied temperatures (Arrhenius plots) and solvent polarities (e.g., DMSO vs. MTBE) to elucidate mechanistic pathways. Calorimetry can quantify exothermicity (ΔH) to assess safety thresholds .

Data Contradiction Analysis

Q. How to address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Solubility discrepancies (e.g., in MTBE vs. DMSO) may stem from impurities or metastable polymorphs. Perform gravimetric analysis: dissolve known masses in target solvents, filter undissolved solids, and evaporate to calculate solubility (g/L). Cross-check with Hansen solubility parameters (δD, δP, δH) to predict compatibility. For polar aprotic solvents, verify azide stability via TGA (thermal gravimetric analysis) to rule out decomposition artifacts .

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